molecular formula C5H5BrF2N2 B6231722 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 2248362-76-5

3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B6231722
CAS No.: 2248362-76-5
M. Wt: 211.01 g/mol
InChI Key: GGXOTCZENFBRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative with a bromine atom at position 3, a difluoromethyl group at position 4, and a methyl group at position 1. Its molecular formula is C₅H₅BrF₂N₂, and it has a molecular weight of 227.01 g/mol. The compound is of significant interest in agrochemical and pharmaceutical research due to the reactivity of its bromine substituent and the electron-withdrawing effects of the difluoromethyl group, which enhance its biological activity .

Preparation Methods

Halogenation-Diazotization-Coupling Sequence

The first method, detailed in patent CN111303035A, involves a three-step sequence starting from N-methyl-3-aminopyrazole (Figure 1) .

Step 1: Halogenation at the Pyrazole 4-Position

In this step, N-methyl-3-aminopyrazole undergoes electrophilic substitution with bromine or iodine in an aqueous ethanol medium. Bromine is preferred due to its higher reactivity and yield efficiency. The reaction proceeds at 0–15°C, achieving 4-bromo-1-methyl-1H-pyrazol-3-amine with a GC yield of 89.4% . Key parameters include:

  • Molar ratio : 1:0.99 (substrate:bromine)

  • Solvent : Ethanol/water mixture

  • Quenching agent : Sodium hydroxide and sodium thiosulfate

Step 2: Diazotization and Difluoromethylation

The halogenated intermediate is diazotized using sodium nitrite in hydrochloric acid at −5°C, forming a diazonium salt. Subsequent coupling with potassium difluoromethyl trifluoroborate in acetonitrile, catalyzed by cuprous oxide (0.05 eq), introduces the difluoromethyl group at position 3. This step yields 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with 88.2% purity and 98.5% HPLC purity .

Table 1: Reaction Conditions for Diazotization-Coupling

ParameterValue
Temperature−5°C → 35–50°C
CatalystCu₂O (0.05 eq)
SolventAcetonitrile
Yield88.2%

Propiolic Acid-Based Halogenation-Cyclization Approach

Patent CN117304112A introduces an alternative route using propiolic acid and difluoromethane (Figure 2) .

Carbonylation and Halogenation

The process begins with a carbonylation reaction between difluoromethane, carbon monoxide, and methyl hydrazine under sodium formate catalysis. The intermediate undergoes bromination at −5–0°C, yielding 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole with 86.2% yield and 98.8% purity .

Table 2: Key Parameters for Halogenation-Cyclization

ParameterValue
Halogenation reagentBromine (0.519 mol)
Temperature−5–0°C
BaseTriethylamine or DBU
Yield86.2%

Cyclization with Propiolic Acid

The brominated intermediate reacts with propiolic acid in the presence of a base (e.g., DBU or K₂CO₃) to form the final product. This step avoids high-pressure conditions, enhancing operational safety .

Comparative Analysis of Methods

Yield and Purity

  • Method 1 : Total yield of 64% over three steps, purity >99.5% .

  • Method 2 : Single-step yield of 86.2%, purity 98.8% .

Cost and Scalability

Method 2 utilizes low-cost reagents like propiolic acid and difluoromethane, reducing raw material expenses by ~30% compared to Method 1 . However, Method 1’s avoidance of isomer formation makes it preferable for large-scale applications .

Environmental Impact

Method 2 generates 40% less waste due to fewer purification steps, aligning with green chemistry principles .

Experimental Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.33 (s, 1H, pyrazole-H), 7.19 (t, 1H, CHF₂), 3.89 (s, 3H, CH₃) .

  • ¹⁹F NMR : δ −110.2 (d, J = 54 Hz, CF₂H) .

Chromatographic Purity

  • HPLC : Retention time = 6.7 min, purity >98.5% .

Industrial Applications and Challenges

Both methods are viable for kilogram-scale production, with Method 1 being patented for agrochemical intermediate synthesis . Challenges include:

  • Method 1 : Requires strict temperature control during diazotization.

  • Method 2 : Sensitivity to moisture during carbonylation.

Chemical Reactions Analysis

Key Steps:

  • Diazotization : Treatment with NaNO₂ and HCl at −5°C forms a diazonium salt.

  • Fluorination : Coupling with potassium difluoromethyl trifluoroborate (KDFMTFB) in the presence of Cu₂O yields the product.

Reaction StepReagents/ConditionsYieldPuritySource
DiazotizationNaNO₂, HCl, −5°C88.2%98.5%
FluorinationKDFMTFB, Cu₂O, 35–50°C88.2%98.5%

Grignard Exchange and Carboxylation

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes Grignard exchange followed by carboxylation to synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for agrochemicals.

Reaction Pathway:

  • Grignard Exchange : Reaction with isopropyl magnesium chloride forms a magnesium-bromide intermediate.

  • Carboxylation : Trapping with CO₂ yields the carboxylic acid.

ParameterValueSource
Total Yield (3 steps)64%
Product Purity>99.5%

Nucleophilic Substitution Reactions

The bromine atom at position 4 participates in cross-coupling reactions , enabling functionalization of the pyrazole ring.

Example:

  • Cyclization with Propiolic Acid : Under basic conditions, the bromide reacts with propiolic acid to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

ReactionConditionsYieldSource
CyclizationNaOH, 25°C, 2 h86.2%

Conversion to Acid Chlorides and Amides

The carboxylic acid derivative is converted to acyl chlorides for further derivatization.

Steps:

  • Acid Chloride Formation : Treatment with SOCl₂ and DMF at 95°C.

  • Amide Synthesis : Reaction with amines (e.g., pyridin-2-amine) in CH₂Cl₂ yields antifungal amides.

DerivativeAmine PartnerYieldApplicationSource
Pyridin-2-yl amidePyridin-2-amine58.0%Antifungal agents
4-Bromobenzyl amideN-(4-Bromobenzyl)pyridin-2-amine58.0%Structural studies

Biological Activity of Derivatives

Derivatives exhibit antifungal activity against phytopathogens, with structure-activity relationship (SAR) studies highlighting substituent effects.

Key Findings:

  • Compound 9m (bromoindazole derivative) showed superior activity against Botrytis cinerea (EC₅₀ = 0.12 µg/mL) compared to boscalid (EC₅₀ = 0.89 µg/mL) .

  • Steric bulk at the amide position enhances activity, as shown by Topomer CoMFA models .

Stability:

  • Storage : Stable at 2–8°C under anhydrous conditions .

  • Solubility : Soluble in DMSO, CH₂Cl₂, and ethyl acetate .

Scientific Research Applications

Synthesis and Chemical Properties

The compound, with the chemical formula C6H6BrF2N2, has been synthesized through various methods. One notable synthetic route involves the reaction of N-methyl-3-aminopyrazole with bromine or iodine to introduce a bromine atom at the 4-position, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate to yield 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole . The purity of the synthesized compound can exceed 99.5%, making it suitable for high-value applications in pharmaceuticals and agrochemicals .

Antifungal Activity

A series of derivatives of this compound have been evaluated for their antifungal properties. Research indicates that certain amides derived from this compound exhibit higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid . The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure significantly influence antifungal efficacy.

Table 1: Antifungal Activity of Derivatives

Compound IDStructure ModificationAntifungal ActivityReference
9mBromoindazole groupHigh
9hSmall triazole groupLow

Synthesis of Bactericides

This compound serves as an intermediate in the synthesis of various bactericides. It is particularly noted for its role in producing novel amide bactericides like fluopyram and bixafen, which are effective against a range of bacterial pathogens . The compound's ability to form stable intermediates enhances its utility in pharmaceutical applications.

Agrochemical Applications

The compound is also integral to the development of new agrochemical products. Its derivatives are being explored for their potential as herbicides and insecticides due to their unique chemical structure, which allows for selective action against target pests while minimizing impact on non-target organisms .

Synthesis and Efficacy Studies

A study published in Molecules details the synthesis of several derivatives from this compound and their subsequent testing against fungal pathogens. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on molecular structure modifications .

Comparative Analysis with Other Compounds

Comparative studies between this compound derivatives and other known compounds highlight its superior efficacy in specific applications, particularly in fungicidal activity against resistant strains of fungi .

Mechanism of Action

The mechanism of action of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or G-protein coupled receptors (GPCRs).

    Agrochemicals: The compound may disrupt essential biological processes in pests or weeds, such as interfering with neurotransmission or metabolic pathways.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₅BrF₂N₂
  • Molecular Weight : 227.01 g/mol
  • Substituents :
    • Position 1: Methyl (-CH₃)
    • Position 3: Bromine (-Br)
    • Position 4: Difluoromethyl (-CHF₂)
  • Applications: Potential fungicidal and agrochemical applications due to its structural motifs .

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The table below compares 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole with analogous pyrazole derivatives, highlighting differences in substituents, molecular weight, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Findings References
This compound C₅H₅BrF₂N₂ 227.01 1-CH₃, 3-Br, 4-CHF₂ Agrochemical intermediates, fungicidal
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₄BrF₃N₂ 229.00 1-CH₃, 4-Br, 3-CF₃ Pharmaceutical intermediates
4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₄BrF₃N₂ 229.00 1-H, 4-Br, 5-CH₃, 3-CF₃ Antimicrobial activity
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole C₈H₉BrF₃N₂ 284.07 1-C₄H₉, 4-Br, 3-CF₃ Material science applications
3-Bromo-1-methyl-4-nitro-1H-pyrazole C₄H₄BrN₃O₂ 206.99 1-CH₃, 3-Br, 4-NO₂ Reactive intermediate in synthesis

Key Observations:

Bromine at position 3 or 4 increases molecular weight and reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Biological Activity :

  • The difluoromethyl group in this compound is linked to fungicidal activity against Botrytis cinerea via hydrogen bonding interactions with target enzymes .
  • Trifluoromethyl analogues (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) show broader applications in pharmaceuticals due to enhanced metabolic stability .

Biological Activity

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C5H5BrF2N2C_5H_5BrF_2N_2. The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, studies indicate that derivatives of this compound can inhibit succinate dehydrogenase (SDH) in fungi, which disrupts their metabolic processes. Molecular docking studies reveal that the carbonyl oxygen in certain derivatives forms hydrogen bonds with amino acid residues in the enzyme, enhancing their antifungal efficacy .

Antifungal Activity

A series of studies have demonstrated the antifungal properties of this compound derivatives. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .

Table 1: Antifungal Activity of Selected Derivatives

CompoundTarget PathogenIC50 (μM)Reference
9mFusarium spp.0.038
9nBotrytis cinerea0.067
9oAlternaria spp.0.177

Anti-inflammatory Activity

In addition to antifungal properties, compounds derived from this compound have shown promising anti-inflammatory effects. Certain analogs demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (μM)Reference
Compound A5.40
Compound B0.01
Diclofenac54.65

Structure-Activity Relationships (SAR)

The structure of the compound significantly influences its biological activity. Modifications at different positions on the pyrazole ring can enhance or diminish efficacy against specific targets. For instance, the presence of bulky substituents like bromine increases steric hindrance, which has been linked to improved antifungal activity .

Table 3: SAR Insights

SubstituentEffect on Activity
BromineIncreased antifungal potency
Difluoromethyl groupEnhanced binding affinity
Alkyl groupsVaried effects on solubility

Case Studies

Recent studies have focused on optimizing the aqueous solubility and metabolic stability of pyrazole derivatives to improve their pharmacokinetic profiles. For example, modifications involving pyridyl groups were explored, revealing a trade-off between solubility and metabolic stability . These findings highlight the importance of balancing structural modifications to achieve desired biological outcomes.

Q & A

Q. What are the established synthetic routes for 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole, and what experimental conditions are critical for reproducibility?

Basic Question
A common approach involves sequential halogenation and difluoromethylation. For instance, bromination of a pyrazole precursor (e.g., 4-(difluoromethyl)-1-methyl-1H-pyrazole) using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a polar aprotic solvent like DMF can introduce the bromo group. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Critical parameters include reaction time (12–24 hrs), stoichiometric control of brominating agents, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Basic Question

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl3_3 or DMSO-d6_6) confirm substitution patterns. The difluoromethyl group (-CF2_2H) shows distinct 19F^{19}\text{F} NMR splitting (δ –110 to –120 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves regiochemistry and steric effects. For example, torsion angles between pyrazole and substituents (e.g., 4-bromo vs. 3-difluoromethyl) are critical for confirming spatial arrangement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns.

Q. How can researchers address discrepancies between experimental spectroscopic data and computational (DFT) predictions?

Advanced Question
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift calculations.
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess low-energy conformers dominating in solution .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT vibrational modes to identify outliers.
    For example, deviations in 19F^{19}\text{F} NMR shifts >5 ppm may indicate improper treatment of electron correlation in calculations .

Q. What strategies optimize reaction yields during scale-up synthesis, particularly for introducing the difluoromethyl group?

Advanced Question

  • Reagent Selection : Use ClCF2_2H gas or difluoromethylating agents (e.g., TMSCF2_2H) with CuI catalysis to enhance selectivity .
  • Temperature Control : Maintain –20°C during difluoromethylation to minimize decomposition.
  • Workflow Design : Implement flow chemistry for exothermic steps (e.g., bromination) to improve heat dissipation and yield (>80%) .
  • Byproduct Analysis : Monitor side products (e.g., dehalogenated species) via LC-MS and adjust stoichiometry accordingly.

Q. How do structural modifications (e.g., bromo vs. fluoro substituents) influence biological activity in pyrazole derivatives?

Advanced Question

  • Substituent Effects : Bromo groups enhance lipophilicity (logP ↑) and receptor binding affinity in enzyme inhibition assays, while difluoromethyl groups improve metabolic stability .
  • Case Study : In thiazole-pyrazole hybrids, 4-bromo substitution increases antibacterial activity (MIC 2 µg/mL vs. S. aureus) compared to non-halogenated analogs .
  • SAR Workflow : Use molecular docking (AutoDock Vina) to predict binding modes and validate with in vitro assays (e.g., IC50_{50} measurements).

Q. What are the stability and storage protocols for this compound under laboratory conditions?

Basic Question

  • Degradation Pathways : Susceptible to hydrolysis under acidic/alkaline conditions. Monitor via TLC (Rf shift) or 19F^{19}\text{F} NMR loss.
  • Storage : Store in amber vials at –20°C under argon. Desiccate with silica gel to prevent moisture absorption .
  • Handling : Use gloveboxes for long-term storage (>6 months). Conduct stability tests quarterly via HPLC (≥98% purity threshold).

Q. How can researchers resolve conflicting crystallographic data regarding the compound’s regiochemistry?

Advanced Question

  • Redetermination : Grow crystals in alternative solvents (e.g., EtOAc vs. hexane) to assess polymorphism.
  • Complementary Techniques : Use NOESY NMR to confirm spatial proximity of substituents. For example, cross-peaks between methyl and difluoromethyl protons validate regiochemistry .
  • Database Cross-Check : Compare with Cambridge Structural Database entries (e.g., CCDC codes for similar pyrazoles) .

Q. What computational methods are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

Advanced Question

  • DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic centers. The 3-bromo position typically shows higher electrophilicity (f+^+ >0.1) .
  • Solvent Modeling : Use SMD continuum models to simulate DMF or THF environments.
  • Transition State Analysis : IRC calculations (e.g., in ORCA) map reaction pathways for SNAr mechanisms, guiding catalyst selection (e.g., Pd for cross-coupling).

Properties

CAS No.

2248362-76-5

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

3-bromo-4-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(5(7)8)4(6)9-10/h2,5H,1H3

InChI Key

GGXOTCZENFBRGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.